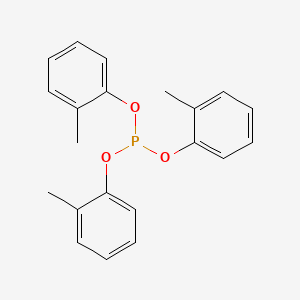

Tri-o-tolyl phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(2-methylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-16-10-4-7-13-19(16)22-25(23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHZQJRTFNFCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881239 | |

| Record name | Tris(2-methylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphorous acid, tris(methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2622-08-4, 25586-42-9 | |

| Record name | Phosphorous acid, tris(2-methylphenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-o-cresyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, tris(methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-methylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-o-tolyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-O-CRESYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZL69270G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tri-o-tolyl phosphite: Synthesis, Properties, and Advanced Research Applications

Abstract

Tri-o-tolyl phosphite, an organophosphorus compound characterized by the formula P(O-o-C₆H₄CH₃)₃, is a versatile molecule of significant interest in both industrial and academic research. Its distinct steric and electronic properties make it a valuable component in a wide array of applications. This guide provides an in-depth exploration of its synthesis, physicochemical properties, characteristic reactivity, and primary applications. Key areas of focus include its role as a bulky ligand in coordination chemistry, its function as a stabilizer and antioxidant in polymer science, and its use as a critical intermediate in the synthesis of other valuable organophosphorus compounds.[1][2] This document serves as a technical resource for researchers, chemists, and material scientists, offering detailed protocols, mechanistic insights, and safety considerations grounded in authoritative sources.

Introduction: The Significance of a Sterically Hindered Phosphite

This compound, also known as phosphorous acid tri-o-cresyl ester, belongs to the triaryl phosphite class of compounds.[1] Its structure is distinguished by the presence of three o-tolyl groups bonded to a central phosphorus(III) atom through oxygen bridges. This specific ortho-substitution imparts significant steric bulk, which profoundly influences its chemical behavior.[2] Unlike less hindered phosphites, its reactivity and coordination properties are unique, enabling it to stabilize reactive metal centers and control the geometry of resulting complexes.[2]

Industrially, it is highly valued for its ability to enhance the thermal stability of polymers such as polyvinyl chloride (PVC), acting as a potent antioxidant and plasticizer.[1][3][4] In the realm of synthetic chemistry, it serves as a precursor for phosphonates and phosphates, which have applications in pharmaceuticals and agricultural chemicals.[1] This guide will elucidate the foundational chemistry and practical applications that make this compound a compound of enduring scientific and commercial importance.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. This compound is a colorless to yellow clear liquid under standard conditions, though it can be a solid at lower temperatures.[5]

Key Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁O₃P | [1][6] |

| Molecular Weight | 352.37 g/mol | [1] |

| CAS Number | 2622-08-4 | [1][2] |

| Appearance | Colorless to yellow clear liquid | [5] |

| Density | 1.14 g/mL | [1] |

| Boiling Point | 238 °C @ 11 mmHg | [1] |

| Refractive Index | n20/D 1.58 | [1] |

| Purity (Typical) | ≥ 97% (GC) | [1] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the presence of the tolyl groups, while ³¹P NMR spectroscopy provides a characteristic signal for the trivalent phosphorus center.

-

Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying functional groups. Key absorptions for this compound include P-O-C stretching vibrations.[6]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.

Synthesis of this compound: A Detailed Protocol

The most common and direct method for synthesizing this compound is the reaction between phosphorus trichloride (PCl₃) and o-cresol (2-methylphenol).[2] This reaction is a cornerstone of organophosphorus chemistry.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of o-cresol on the electrophilic phosphorus atom of PCl₃. This process occurs stepwise, with each step releasing a molecule of hydrogen chloride (HCl) gas. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct or under conditions that allow for its removal.

The choice of an inert atmosphere, such as nitrogen or argon, is critical.[2] This prevents the highly reactive phosphorus trichloride from hydrolyzing with atmospheric moisture and, more importantly, prevents the oxidation of the final trivalent phosphite product to the pentavalent phosphate.[2]

// Reactants react1 [label="o-Cresol (3 eq.)"]; react2 [label="Phosphorus Trichloride (1 eq.)"];

// Conditions conditions [label="Inert Atmosphere (N₂)\nControlled Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Process reaction [label="Slow addition of PCl₃ to o-Cresol\nStirring", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Byproduct byproduct [label="HCl Gas (3 eq.)\n(Removed or Neutralized)", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product product [label="Crude this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Vacuum Distillation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Pure this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections react1 -> reaction; react2 -> reaction; conditions -> reaction [style=dotted]; reaction -> byproduct [label="generates"]; reaction -> product; product -> purification; purification -> final_product; } enddot Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and performed with appropriate safety precautions by qualified personnel.

-

Apparatus Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., Nitrogen). Ensure all glassware is oven-dried to remove moisture.

-

Inert Atmosphere : Purge the system with nitrogen gas to create an inert atmosphere.[2]

-

Reagent Charging : Charge the flask with 3.0 equivalents of o-cresol. If a solvent is used, an anhydrous non-protic solvent like toluene can be added.

-

Controlled Addition : Charge the dropping funnel with 1.0 equivalent of phosphorus trichloride (PCl₃). Add the PCl₃ to the stirring o-cresol dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a steady temperature, often with the aid of an ice bath.[2]

-

Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the evolution of HCl gas ceases. The reaction progress can be monitored by techniques like ³¹P NMR.

-

Work-up and Purification : Once the reaction is complete, the crude product is typically purified. Vacuum distillation is a common method to separate the high-boiling this compound from any remaining starting materials or byproducts.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the lone pair of electrons on the phosphorus atom and the significant steric hindrance from the three o-tolyl groups.

Coordination Chemistry and Ligand Properties

This compound is a bulky organophosphorus ligand that is crucial in coordination chemistry, especially with transition metals in low oxidation states.[2]

-

Steric Bulk : The most defining feature is its large steric footprint, quantified by a large cone angle (estimated at 141°).[2] This bulkiness influences the geometry and stability of its metal complexes, often favoring lower coordination numbers. This can create a vacant site on the metal center, which is essential for catalytic activity.[2]

-

Electronic Properties : The bonding to a metal involves two key interactions:

-

σ-donation : The phosphorus atom donates its lone pair of electrons to an empty d-orbital on the metal, forming a strong σ-bond.[2]

-

π-acceptance : The phosphite ligand can accept electron density from filled metal d-orbitals into its P-O σ* anti-bonding orbitals. This π-backbonding stabilizes electron-rich, low-valent metal centers.[2]

-

These properties allow this compound to form stable and unique complexes, such as Tris(this compound)nickel(0), which has a trigonal-planar geometry to accommodate the large ligands.[2]

// Nodes M [label="Metal\nCenter", fillcolor="#F1F3F4", fontcolor="#202124"]; P [label="P", fillcolor="#FBBC05", fontcolor="#202124", shape=circle]; O1 [label="O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O2 [label="O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O3 [label="O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R [label="R = o-tolyl", shape=plaintext, fontcolor="#5F6368"];

// Edges P -> O1; P -> O2; P -> O3; P -> M [label="σ-donation\n(P lone pair -> Metal d-orbital)", color="#34A853", fontcolor="#34A853"]; M -> P [label="π-acceptance\n(Metal d-orbital -> P-O σ*)", dir=back, color="#EA4335", fontcolor="#EA4335"];

// Positioning {rank=same; O1; O2; O3;} P -> R [style=invis]; } enddot Caption: σ-donation and π-acceptance in metal-phosphite bonding.

The Michaelis-Arbuzov Reaction

A hallmark reaction of trialkyl and triaryl phosphites is the Michaelis-Arbuzov reaction, which converts the trivalent phosphite into a pentavalent phosphonate.[7][8] The reaction involves a trialkyl phosphite reacting with an alkyl halide.[7] The first step is the nucleophilic attack by the phosphorus on the alkyl halide, forming a phosphonium salt intermediate.[8] In the second step, the displaced halide anion attacks one of the alkoxy carbons, leading to the formation of the phosphonate and a new alkyl halide.[8]

While classic Michaelis-Arbuzov reactions are most efficient with trialkyl phosphites, triaryl phosphites like this compound can also undergo this transformation, though often requiring more forcing conditions such as high heat.[8][9]

// Structure definitions start [label="this compound + R'-X"]; intermediate [label="[ (o-Tolyl-O)₃P⁺-R' ] X⁻\n(Phosphonium Salt Intermediate)"]; product [label="(o-Tolyl-O)₂P(=O)R' + o-Tolyl-X\n(Phosphonate Product)"];

// Reaction flow start -> intermediate [label="SN2 Attack\n(P on R')"]; intermediate -> product [label="SN2 Attack\n(X⁻ on tolyl group)"]; } enddot Caption: Generalized mechanism of the Michaelis-Arbuzov reaction.

Core Research and Industrial Applications

The unique properties of this compound translate into several key applications.

-

Stabilizer and Antioxidant for Polymers : In the plastics and rubber industries, it serves as a highly effective antioxidant and thermal stabilizer.[1][3][4] During high-temperature processing, polymers can degrade via oxidation, leading to discoloration and loss of mechanical properties. This compound helps prevent this degradation, thereby prolonging the material's lifespan and performance.[1] It is particularly valued in PVC formulations.[1]

-

Flame Retardant : Its phosphorus content makes it a valuable flame retardant.[1] When incorporated into materials, it can act as a synergist in flame retardant formulations, contributing to safety in industries like construction and electronics.[1]

-

Intermediate in Organic Synthesis : It is a crucial starting material for producing other organophosphorus compounds.[1] Through reactions like the Michaelis-Arbuzov, it can be converted into phosphonates, which are important in the development of pharmaceuticals and agricultural chemicals.[1]

-

Ligand in Homogeneous Catalysis : As discussed, its role as a bulky ligand is significant. While tri-o-tolylphosphine is more famously used in cross-coupling reactions, the corresponding phosphite is important for creating specific metal complexes and studying reaction mechanisms involving phosphorus compounds.[1][2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification : It is classified as an irritant, causing skin and serious eye irritation.[6][10]

-

Personal Protective Equipment (PPE) :

-

Handling : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[10] Keep the container tightly closed when not in use.[10]

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances.[10][12] The recommended storage temperature is often between 2 - 8 °C to maintain stability.[1] The container should be kept tightly closed.[12]

Conclusion

This compound is a compound whose utility is defined by its unique structure. The steric hindrance provided by its three o-tolyl groups governs its behavior as a bulky ligand, while the reactivity of its phosphorus center allows it to serve as a potent stabilizer and a versatile synthetic intermediate. From enhancing the durability of everyday plastics to enabling the study of complex catalytic systems, its applications are both broad and impactful. This guide has provided a technical foundation for understanding and utilizing this important chemical, underscoring the necessity of mastering its synthesis, properties, and handling for innovative research and development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine. Retrieved from [Link]

-

Polycil. (n.d.). This compound. Retrieved from [Link]

-

SaiSamarth International. (n.d.). Tri-o-tolyl Phosphine Manufacturer, Supplier from Aurangabad. Retrieved from [Link]

-

PubChem. (n.d.). Tri-o-cresyl phosphite | C21H21O3P | CID 92937. Retrieved from [Link]

-

Syrrx. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Tri-o-tolylphosphine | C21H21P | CID 80271. Retrieved from [Link]

-

PubChem. (n.d.). Tri-o-tolylphosphine oxide | C21H21OP | CID 326944. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2004). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2622-08-4 | Benchchem [benchchem.com]

- 3. This compound | Polysil [polycil.co.uk]

- 4. This compound | Syrrx [syrrx.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Tri-o-cresyl phosphite | C21H21O3P | CID 92937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

A Technical Guide to the Mechanistic Role of Tri-o-tolyl Phosphite in Organic Chemistry

Preamble: Navigating the Ortho-Tolyl Phosphorus Landscape

In the intricate world of organophosphorus chemistry, precise nomenclature is paramount. The "tri-tolyl phosphorus" family contains three distinct compounds, each with a unique reactivity profile and mechanism of action. This guide focuses specifically on tri-o-tolyl phosphite . To ensure clarity, it is crucial to distinguish it from its common relatives:

-

This compound (TOTP-ite): A phosphite ester, P(O-o-C₆H₄CH₃)₃. Its chemistry is dominated by the phosphorus(III) center's ability to act as a ligand for transition metals.

-

Tri(o-tolyl)phosphine (TOTP-ine): A phosphine, P(o-C₆H₄CH₃)₃. It is a widely used bulky, electron-rich ligand in catalysis, known for its large Tolman cone angle (194°).[1]

-

Tri-o-cresyl Phosphate (TOCP): A phosphate ester, O=P(O-o-C₆H₄CH₃)₃. This compound is not typically a reagent in organic synthesis but is a well-known neurotoxin.[2][3][4] Its toxic mechanism involves the inhibition of neuropathy target esterase (NTE) and is distinct from the synthetic applications of its phosphite and phosphine analogs.[2][3][5]

This document will now proceed to an in-depth exploration of the primary mechanistic function of this compound in organic chemistry: its role as a sterically demanding and electronically tunable ligand in transition metal catalysis.

Core Mechanism: The Dual-Action Ligand

This compound's primary mechanism of action in organic synthesis is as a ligand that coordinates to transition metals, thereby modifying the metal center's reactivity to facilitate catalytic transformations.[6] Its influence is a direct consequence of its unique steric and electronic properties.

Electronic Profile: σ-Donation and π-Acceptance

Like other phosphites, this compound engages in a synergistic bonding relationship with transition metals. This interaction is twofold:

-

σ-Donation: The phosphorus atom possesses a lone pair of electrons, which it donates into an empty d-orbital of the transition metal, forming a strong sigma (σ) bond.[6] This donation of electron density to the metal is a defining characteristic of phosphine and phosphite ligands.

-

π-Acceptance (Backbonding): Concurrently, the metal center donates electron density from its filled d-orbitals back into the empty σ* (sigma-antibonding) orbitals of the phosphorus-oxygen bonds. This phenomenon, known as π-backbonding, is a crucial feature of phosphite ligands. It strengthens the metal-ligand bond and withdraws electron density from the metal, stabilizing low-valent metal centers (e.g., Ni(0), Pd(0)).

This dual electronic nature allows for the fine-tuning of a catalyst's properties. The strong net electron-withdrawing character of phosphites can make the metal center more electrophilic and influence the rates of key catalytic steps like oxidative addition and reductive elimination.

Steric Profile: Creating a Reactive Pocket

The three ortho-tolyl groups impart significant steric bulk to the ligand.[6] This has several profound mechanistic consequences:

-

Low Coordination Numbers: The sheer size of the ligands prevents many of them from binding to a single metal center. This favors the formation of complexes with lower coordination numbers, such as the trigonal-planar Ni[P(O-o-tolyl)₃]₃.[6]

-

Creation of Vacant Sites: The steric hindrance facilitates the dissociation of a ligand from the metal center, creating a vacant coordination site. This site is essential for the substrate to bind and initiate the catalytic cycle.

-

Influence on Regio- and Stereoselectivity: The bulky steric environment around the metal's active site can direct the approach of substrates, influencing the regioselectivity and stereoselectivity of the reaction.

-

Promotion of Reductive Elimination: The steric clash between bulky ligands can promote the final reductive elimination step in many catalytic cycles, thereby increasing the catalyst's turnover rate.

Applications in Catalysis: The Ni(0) System

This compound is particularly effective in stabilizing low-valent transition metals, with nickel(0) complexes being well-documented.[6] These complexes are precursors to catalytically active species in important organic transformations.

Olefin Functionalization

A key application is in nickel-catalyzed reactions involving olefins, such as hydrocyanation and polymerization.[6] The fragment {Ni[P(O-o-tolyl)₃]₂} is capable of binding olefins.[6] The mechanism involves the initial formation of a nickel(0)-olefin complex, followed by subsequent transformations. The bulky phosphite ligands stabilize the reactive Ni(0) state and dissociate to allow the olefin to coordinate.

Sources

- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 4. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.unh.edu [scholars.unh.edu]

- 6. This compound | 2622-08-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to Tri-o-tolyl Phosphite: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Tri-o-tolyl Phosphite

This compound (CAS No. 2622-08-4) is an organophosphorus compound belonging to the triaryl phosphite ester family. Structurally, it is characterized by a central phosphorus(III) atom bonded to three o-cresol groups through oxygen atoms. This arrangement imparts significant steric bulk and specific electronic properties that define its chemical behavior and utility. While often overshadowed by its phosphine analogue, this compound serves as a versatile intermediate and additive in various industrial and research settings. Its applications range from enhancing polymer stability to acting as a precursor in the synthesis of more complex organophosphorus compounds.[1][2] For researchers, particularly in medicinal chemistry and materials science, understanding the synthesis, reactivity, and handling of this compound is crucial for leveraging its potential in novel applications.

Chemical Identity and Molecular Structure

This compound is systematically known as tris(2-methylphenyl) phosphite. The presence of the three ortho-methyl groups on the phenyl rings is a defining feature, creating a sterically hindered environment around the central phosphorus atom.

Core Identifiers:

-

CAS Number: 2622-08-4[1]

-

Molecular Formula: C₂₁H₂₁O₃P[2]

-

Molecular Weight: 352.37 g/mol [2]

-

Synonyms: Phosphorous acid tri-o-cresyl ester, Phosphorous acid tris(2-methylphenyl) ester, Tri-o-cresyl phosphite[3]

The molecular structure consists of a pyramidal phosphorus atom, reflecting the geometry of trivalent phosphorus compounds. The lone pair of electrons on the phosphorus atom is responsible for its nucleophilic character, a key aspect of its reactivity.

Caption: Workflow for the laboratory synthesis of this compound.

Chemical Reactivity and Mechanisms

The Michaelis-Arbuzov Reaction

A cornerstone of phosphite chemistry is the Michaelis-Arbuzov reaction, which converts a trivalent phosphite ester into a pentavalent phosphonate. [4][5]This reaction involves the treatment of the phosphite with an alkyl halide. For triaryl phosphites like this compound, this reaction is generally more difficult than for trialkyl phosphites and often requires high temperatures (e.g., heating in a sealed tube) to proceed. [6][5] The mechanism is initiated by the nucleophilic attack of the phosphorus lone pair on the alkyl halide, forming a phosphonium salt intermediate. In the second, and often rate-limiting, step for aryl phosphites, the halide anion attacks one of the aryl carbons, but this is disfavored. Instead, thermal rearrangement or cleavage occurs, which can lead to a mixture of products. [6][5]

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Applications in Research and Industry

Role in Polymer and Materials Science

This compound is widely used as a processing stabilizer, antioxidant, and secondary heat stabilizer in a variety of polymers, particularly PVC. [2]It functions by scavenging hydroperoxides and other radical species that are formed during polymer processing and degradation, thereby preventing discoloration and maintaining the mechanical properties of the material. [2]Its low volatility and good compatibility make it suitable for high-performance applications. [2]Furthermore, its phosphorus content contributes to flame retardancy, making it a valuable additive in fire-resistant materials for the construction and automotive industries. [2]

Applications in Drug Development and Medicinal Chemistry

While not a therapeutic agent itself, this compound is a valuable synthetic intermediate. The phosphonates produced via the Michaelis-Arbuzov reaction are of significant interest to drug development professionals. Phosphonate groups (C-PO(OH)₂) serve as stable, non-hydrolyzable bioisosteres for phosphate groups (C-O-PO(OH)₂). [7][8]This is a critical strategy in medicinal chemistry for designing enzyme inhibitors or nucleotide analogues with improved metabolic stability.

-

Antiviral Drugs: Acyclic nucleoside phosphonates, such as Tenofovir (an anti-HIV drug), feature a phosphonate group that mimics a phosphate. This allows the drug to be processed by viral enzymes but resists cleavage by host enzymes, enhancing its therapeutic window. [7][8]The synthesis of such phosphonates often relies on precursors made through reactions like the Michaelis-Arbuzov.

-

Osteoporosis Treatment: Bisphosphonates, which contain two phosphonate groups, are a major class of drugs used to treat osteoporosis. [8][9]They bind to bone mineral and inhibit osteoclast-mediated bone resorption.

-

Enzyme Inhibitors: The structural similarity to phosphates allows phosphonates to act as competitive inhibitors for enzymes that process phosphate-containing substrates, a strategy used in various therapeutic areas. [7] The ability to generate aryl phosphonates from triaryl phosphites provides a route to highly substituted aromatic compounds that are valuable in drug discovery and screening. [10]

Analytical Methods

For researchers, confirming the identity and purity of this compound is essential.

-

Gas Chromatography (GC): As a volatile liquid, this compound is amenable to GC analysis, which is an excellent method for assessing purity. [2]* HPLC: High-performance liquid chromatography can be used to quantify non-volatile impurities, such as residual o-cresol or oxidized phosphate byproducts. [1]

Safety and Handling

This compound is classified as an irritant. [1][6]Proper handling procedures are mandatory to ensure laboratory safety.

-

GHS Classification: The compound is labeled with the GHS07 pictogram (irritant). Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). [6]* Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat must be worn during handling.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. [1]Store containers tightly sealed under an inert gas to prevent hydrolysis and oxidation. [1]* Disposal: Waste must be disposed of as hazardous chemical waste in accordance with local regulations, typically via incineration, to prevent environmental contamination. [1]

References

-

Holý, A., De Clercq, E., & Krečmerová, M. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. ACS Omega. Retrieved from [Link]

-

Li, M., & Shi, W. (2020). Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes. Organic Letters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Al-Omaishi, S., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. Retrieved from [Link]

-

Stawinski, J., & Thelin, M. (1997). Aryl H-Phosphonates. 6. Synthetic Studies on the Preparation of Nucleoside N-Alkyl-H-phosphonamidates. The Journal of Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Triphenylphosphite - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Li, Y., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

Sources

- 1. This compound | 2622-08-4 | Benchchem [benchchem.com]

- 2. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonate - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 10. Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

Literature review on Tri-o-tolyl phosphite's chemical properties

An In-depth Technical Guide to the Chemical Properties of Tri-o-tolyl phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an organophosphorus compound with the chemical formula C₂₁H₂₁O₃P, is a versatile molecule of significant interest in both industrial and academic research settings.[1] Also known by synonyms such as phosphorous acid tri-o-cresyl ester and tris(2-methylphenyl) phosphite, it is valued for its role as a plasticizer, a flame retardant, and a stabilizer in polymers like PVC.[1] Its unique steric and electronic properties also make it a noteworthy ligand in the field of coordination chemistry. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemistry and materials science.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is a central phosphorus(III) atom bonded to three o-tolyl groups via oxygen atoms. The presence of the ortho-methyl groups on the phenyl rings introduces significant steric bulk around the phosphorus center, which profoundly influences its reactivity and coordination behavior.

Caption: Chemical structure of this compound.

A summary of its key physical and chemical properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2622-08-4 | [1] |

| Molecular Formula | C₂₁H₂₁O₃P | [1] |

| Molecular Weight | 352.37 g/mol | [1] |

| Appearance | Liquid | N/A |

| Density | 1.14 g/mL | [1] |

| Boiling Point | 238 °C / 11 mmHg | [1] |

| Refractive Index (n20D) | 1.58 | [1] |

| Purity | ≥ 97% (GC) |[1] |

Spectroscopic Characterization

Modern analytical techniques are crucial for the structural elucidation and purity assessment of this compound.[2]

-

³¹P NMR Spectroscopy : This is a critical technique for characterizing organophosphorus compounds. For this compound, the phosphorus nucleus is in a trivalent state, which gives a characteristic chemical shift. It is particularly useful for monitoring reactions, such as oxidation to the corresponding pentavalent phosphate species, which would result in a significant downfield shift.[3]

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. It is characterized by signals from the aromatic protons of the tolyl groups, typically appearing as complex multiplets in the 7.0-7.4 ppm range, and a singlet corresponding to the methyl protons.[3]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Characteristic stretches for this compound include the P-O-C bond (around 980-1050 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹).[3]

-

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the compound.[2][3]

Synthesis of this compound

The most common and direct method for synthesizing triaryl phosphites, including this compound, is the reaction of a phenol with phosphorus trichloride (PCl₃).[3]

Caption: General synthesis of this compound.

Optimized Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of this compound from o-cresol and phosphorus trichloride. The key to a successful synthesis is the careful control of reaction conditions to manage the exothermic nature of the reaction and the evolution of hydrogen chloride (HCl) gas.[3]

Materials:

-

o-cresol (3 molar equivalents)

-

Phosphorus trichloride (1 molar equivalent)

-

Anhydrous toluene (solvent)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Gas outlet/scrubber (to neutralize HCl gas)

Procedure:

-

Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is dry. The flask is charged with o-cresol and anhydrous toluene.

-

Inert Atmosphere: Purge the system with nitrogen gas to prevent oxidation of the phosphite product.[3]

-

Reagent Addition: Dissolve phosphorus trichloride in anhydrous toluene in the dropping funnel. Add the PCl₃ solution dropwise to the stirred solution of o-cresol. The gradual addition is crucial to control the reaction rate and the exothermic release of heat.[3]

-

Temperature Control: Maintain the reaction temperature, as the reaction is exothermic. Cooling with an ice bath may be necessary.[3]

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

-

Storage: The final product should be stored under an inert atmosphere at 2-8 °C to prevent degradation.[1]

Key Chemical Reactions

Oxidation

This compound, like other trivalent phosphites, is susceptible to oxidation to the corresponding pentavalent phosphate, Tri-o-tolyl phosphate. This can occur upon exposure to air or other oxidizing agents. This property is harnessed in its application as an antioxidant in polymers.[1][4]

Hydrolysis

Phosphites are known to be sensitive to moisture.[5] The hydrolysis of this compound would involve the cleavage of one or more P-O-C bonds to form phosphorous acid and o-cresol. Computational studies on aryl phosphites suggest that hydrolysis is generally more favorable under acidic and basic conditions compared to neutral conditions.[3][5] This sensitivity necessitates handling and storage under dry, inert conditions.

The Michaelis-Arbuzov Reaction

A hallmark reaction of trialkyl phosphites is the Michaelis-Arbuzov reaction, where the phosphite reacts with an alkyl halide to form a phosphonate.[6][7][8] The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate.[7] The displaced halide then attacks one of the alkoxy carbons, yielding the final phosphonate and a new alkyl halide.[7] While classically performed with alkyl phosphites, variations exist for triaryl phosphites, though they may require more forcing conditions or catalysis.[6][9]

Caption: Generalized Michaelis-Arbuzov reaction mechanism.

Coordination Chemistry and Ligand Properties

This compound is a significant ligand in coordination chemistry, particularly for stabilizing transition metals in low oxidation states.[3] Its properties as a ligand are defined by a combination of steric and electronic effects.

-

Steric Bulk: The three o-tolyl groups create substantial steric hindrance around the phosphorus atom. The ligand cone angle, a measure of this bulk, was calculated to be 163.6° from the crystal structure of its nickel(0) complex, [Ni{P(O-o-tolyl)₃}₃].[3] This large cone angle influences the geometry and stability of its metal complexes, often favoring lower coordination numbers.[3]

-

Electronic Properties: The bonding to a metal center involves two main components:

-

σ-donation: The phosphorus atom donates its lone pair of electrons to a vacant d-orbital on the metal.

-

π-acceptance: Phosphite ligands are capable of accepting electron density from filled metal d-orbitals into their P-O σ* antibonding orbitals. This back-bonding stabilizes electron-rich metal centers.[3]

-

Caption: σ-donation and π-acceptance in a metal-phosphite complex.

Applications

The chemical properties of this compound lead to its use in several industrial applications:

-

Polymer Additive: It serves as an effective antioxidant and thermal stabilizer in plastics and rubber, particularly in PVC, prolonging the material's lifespan and performance.[1][4]

-

Flame Retardant: It is a valuable flame-retardant additive, often acting as a synergist in formulations for fire-resistant materials used in construction, automotive, and electronics industries.[1]

-

Chemical Intermediate: It is a crucial intermediate in the synthesis of other organophosphorus compounds, such as phosphonates and phosphates, which have applications in agriculture and pharmaceuticals.[1]

-

Lubricant and Coating Stabilizer: It helps prevent degradation and prolongs the lifespan of lubricants and coatings.[1]

Safety and Toxicology

This compound requires careful handling due to its potential health effects.

-

Hazards: It is classified as an irritant.[10] Toxicological data indicates potential for neurotoxic effects, including paralysis, tremor, and muscle weakness at high doses in animal studies.[10]

-

Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from moisture and oxidizing agents, preferably under an inert atmosphere.[1][3]

-

Conclusion

This compound is a multifunctional organophosphorus compound with a rich chemical profile. Its properties are dominated by the trivalent phosphorus center and the sterically demanding o-tolyl groups. A thorough understanding of its synthesis, reactivity—including oxidation, hydrolysis, and coordination behavior—and handling requirements is essential for its safe and effective use. Its role as a polymer additive, flame retardant, and versatile ligand ensures its continued importance in both industrial manufacturing and advanced chemical research.

References

-

Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem. (n.d.). Retrieved from [Link]

-

Coordination Chemistry: The Pivotal Role of Tri(o-tolyl)phosphine Ligands. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Tris(o-tolyl)phosphine - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound | CAS#:2622-08-4 | Chemsrc. (n.d.). Retrieved from [Link]

-

An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Photoinduced Hydrophosphination of Terminal Alkynes with Tri(o-tolyl)phosphine: Synthesis of Alkenylphosphonium Salts | Organic Letters. (2022). ACS Publications. Retrieved from [Link]

-

Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Tris(o-tolyl)phosphine - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

-

Tri-o-tolyl phosphine ligand can be bind to any metal moeity , if yes tell me how? (2019). ResearchGate. Retrieved from [Link]

-

New three-coordinate complex of nickel(0). Tris(this compound)nickel | Inorganic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). Retrieved from [Link]

-

Exploration of hydrolysis pathways of alkyl and aryl phosphites - OpenRiver. (n.d.). Winona State University. Retrieved from [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI. Retrieved from [Link]

-

Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). (n.d.). Retrieved from [Link]

-

Synthesis and Solution Structure of Palladium Tris(o-tolyl)phosphine Mono(amine) Complexes | Organometallics. (n.d.). ACS Publications. Retrieved from [Link]

-

Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Tri-o-tolylphosphine oxide | C21H21OP | CID 326944 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. This compound | 2622-08-4 | Benchchem [benchchem.com]

- 4. specialchem.com [specialchem.com]

- 5. openriver.winona.edu [openriver.winona.edu]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:2622-08-4 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to Tri-o-tolyl Phosphite: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Attributes of Tri-o-tolyl Phosphite

This compound, systematically named phosphorous acid tris(2-methylphenyl) ester, is a versatile organophosphorus compound with significant industrial and research applications.[1] Its molecular structure, featuring a central phosphorus atom bonded to three ortho-tolyloxy groups, dictates its unique steric and electronic properties. These characteristics are fundamental to its utility as a flame retardant, plasticizer, antioxidant, and stabilizer in various polymeric materials.[1] In the realm of synthetic chemistry, it serves as a crucial intermediate and a bulky ligand in coordination chemistry.[1][2] This guide will elucidate the key physical and chemical parameters of this compound, providing a robust foundation for its safe handling, effective application, and innovative exploration.

Molecular Structure and Identification

A clear understanding of the molecular identity of this compound is paramount for any scientific investigation. The key identifiers and structural details are summarized below.

| Identifier | Value | Source |

| Chemical Name | Phosphorous acid tris(2-methylphenyl) ester | [1] |

| Synonyms | Tri-o-cresyl phosphite, Tris(2-methylphenyl) phosphite | [1] |

| CAS Number | 2622-08-4 | [1] |

| Molecular Formula | C₂₁H₂₁O₃P | [1] |

| Molecular Weight | 352.37 g/mol | [1] |

| PubChem ID | 92937 | [1] |

| MDL Number | MFCD00014911 | [1] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of a compound are critical for its handling, storage, and application. This compound is a liquid at room temperature with low volatility, a property that makes it suitable for high-performance applications.[1]

| Property | Value | Conditions | Source |

| Physical State | Liquid | 20 °C | |

| Boiling Point | 238 °C | 11 mmHg | [1] |

| Density | 1.14 g/mL | Not specified | [1] |

| Refractive Index | nD20 1.58 | 20 °C | [1] |

Storage and Handling: this compound should be stored in a refrigerated environment (0-10°C) under an inert gas atmosphere. It is sensitive to air, moisture, and heat, which can lead to degradation.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by the phosphorus(III) center and the bulky ortho-tolyl groups. These features influence its reactivity in various chemical transformations.

Synthesis

The most common and traditional method for synthesizing this compound involves the reaction of phosphorus trichloride (PCl₃) with o-cresol in the presence of a base, such as a tertiary amine (e.g., pyridine), to neutralize the hydrochloric acid (HCl) byproduct.[2]

Reaction Scheme: PCl₃ + 3 (o-CH₃C₆H₄OH) + 3 R₃N → P(O-o-C₆H₄CH₃)₃ + 3 R₃NH⁺Cl⁻

The reaction is typically exothermic and requires careful temperature control.[2] To ensure high purity and yield, the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the phosphite product.[2]

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Hydrolysis

A key chemical property of this compound is its susceptibility to hydrolysis, particularly in the presence of moisture. This reaction leads to the formation of o-cresol and phosphorous acid. The hydrolysis can be catalyzed by both acids and bases.[2] Computational studies suggest that the hydrolysis of aryl phosphites is generally more favorable under acidic and basic conditions compared to neutral conditions.[3]

Reaction Scheme (simplified): P(O-o-C₆H₄CH₃)₃ + 3 H₂O → 3 (o-CH₃C₆H₄OH) + H₃PO₃

Due to its moisture sensitivity, it is crucial to handle and store this compound in dry conditions and under an inert atmosphere to prevent degradation.[2]

Oxidation

The phosphorus(III) center in this compound can be readily oxidized to phosphorus(V). This oxidation can occur upon exposure to air or other oxidizing agents, leading to the formation of the corresponding phosphate, tri-o-tolyl phosphate.

Reaction Scheme: 2 P(O-o-C₆H₄CH₃)₃ + O₂ → 2 OP(O-o-C₆H₄CH₃)₃

This propensity for oxidation is the basis for its application as an antioxidant in polymers and other materials.[1]

Coordination Chemistry and Ligand Properties

This compound is a bulky organophosphorus ligand that plays a significant role in coordination chemistry, particularly with transition metals in low oxidation states.[2] Its binding characteristics are a function of both its steric bulk and electronic properties.

-

Steric Hindrance: The three ortho-methylphenyl groups create considerable steric demand around the phosphorus atom. This steric bulk is quantified by the Tolman cone angle, which for this compound has been estimated to be around 141° and more precisely calculated as 163.6° from X-ray crystallographic data of its nickel(0) complex.[2] This large cone angle influences the geometry and stability of its metal complexes, often favoring lower coordination numbers.[2]

-

Electronic Properties: As a phosphite ligand, it acts as a σ-donor through the phosphorus lone pair and a π-acceptor by accepting electron density from the metal into the P-O σ* antibonding orbitals.[2]

These properties allow this compound to stabilize reactive metal centers and influence the catalytic activity of the resulting complexes.[2]

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its application in research and industry. A combination of analytical techniques is employed for its characterization.

| Analytical Technique | Purpose |

| ³¹P NMR Spectroscopy | Confirms the phosphorus environment and detects the presence of oxidized phosphate impurities or hydrolyzed byproducts.[2] |

| High-Performance Liquid Chromatography (HPLC) | Quantifies impurities such as residual o-cresol or oxidized species.[2] |

| Gas Chromatography (GC) | Determines the purity of the compound.[1] |

| Elemental Analysis | Verifies the stoichiometric ratios of carbon, hydrogen, and phosphorus.[2] |

The following diagram illustrates a typical analytical workflow for the quality control of this compound.

Caption: Analytical workflow for this compound characterization.

Applications in Research and Industry

The unique combination of physical and chemical properties of this compound makes it a valuable compound in various fields.

-

Flame Retardant and Plasticizer: It is widely used in the production of fire-resistant materials, particularly in polyvinyl chloride (PVC) and other polymers, where it enhances thermal stability and improves mechanical properties.[1]

-

Antioxidant and Stabilizer: In the plastics and rubber industries, it functions as an effective antioxidant, prolonging the lifespan and performance of materials by preventing degradation.[1] It also acts as a stabilizer in lubricants and coatings.[1]

-

Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of phosphonates and phosphates, which have applications in agricultural chemicals and pharmaceuticals.[1]

-

Ligand in Homogeneous Catalysis: Its bulky nature and electronic properties make it a useful ligand for transition metal catalysts in various organic reactions.[2]

-

Research in Chemical Reactions: It is utilized in academic and industrial research to study reaction mechanisms involving phosphorus compounds.[1]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to minimize risks.[2]

-

Handling: It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles.[2]

-

Storage: Store in airtight containers under an inert gas (e.g., argon or nitrogen) in a refrigerated and dry place to prevent hydrolysis and oxidation.[2]

-

Disposal: Waste should be disposed of via approved chemical waste services to prevent environmental contamination.[2]

Conclusion

This compound is a compound of significant scientific and industrial interest. Its physical and chemical characteristics, particularly its steric bulk, reactivity at the phosphorus center, and its role as a stabilizer, underpin its diverse applications. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals seeking to leverage its potential in material science, organic synthesis, and catalysis. This guide provides a foundational understanding to facilitate its effective and safe utilization in various scientific pursuits.

References

-

Winona State University. (n.d.). Exploration of hydrolysis pathways of alkyl and aryl phosphites. OpenRiver. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Tri-o-tolyl Phosphite

This guide provides a comprehensive overview of the solubility and stability of tri-o-tolyl phosphite (CAS No. 2622-08-4), a versatile organophosphorus compound. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental principles with actionable experimental protocols to empower users in their research and formulation endeavors.

Introduction: The Role of this compound in Modern Applications

This compound is a significant compound in various industrial and research settings, primarily utilized for its antioxidant and stabilizing properties.[1] In the realm of polymer chemistry, it serves as a crucial additive to enhance the thermal stability of materials like PVC and other polymers, thereby prolonging their lifespan and maintaining their mechanical integrity during high-temperature processing.[1] Its function as a flame retardant and a synergist in such formulations further underscores its industrial importance.[1] Beyond material science, this compound acts as an intermediate in the synthesis of other valuable organophosphorus compounds, including phosphonates and phosphates, which have applications in agriculture and pharmaceuticals.[1] A thorough understanding of its solubility and stability is paramount for optimizing its use in these diverse applications, ensuring consistent performance and predicting its behavior in various chemical environments.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility and stability. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2622-08-4 | [2] |

| Molecular Formula | C₂₁H₂₁O₃P | [1] |

| Molecular Weight | 352.37 g/mol | [1] |

| Appearance | Very pale yellow to pale yellow liquid | |

| Density | 1.14 g/mL | [1] |

| Boiling Point | 238 °C at 11 mmHg | [1] |

| Refractive Index | n20/D 1.58 | [1] |

| Storage Conditions | 2-8°C under an inert atmosphere |

Section 2: Solubility Profile of this compound

Theoretical Solubility Considerations

This compound's molecular structure, dominated by three aromatic tolyl groups, imparts a significant nonpolar character. Therefore, it is anticipated to exhibit good solubility in nonpolar solvents such as toluene and dichloromethane, and moderate solubility in polar aprotic solvents like acetone. Its solubility in polar protic solvents like methanol and ethanol is expected to be lower. Due to its susceptibility to hydrolysis, its insolubility in water is a key characteristic.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥ 97%)

-

Selected solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved liquid phosphite at the bottom of the vial after equilibration indicates that a saturated solution has been formed.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved phosphite settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any of the undissolved material.

-

Immediately filter the aliquot through a 0.45 µm PTFE syringe filter to remove any suspended microdroplets.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a suitable wavelength (e.g., 254 nm).

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation: The experimentally determined solubility data should be compiled in a clear and organized table.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

Visualization of the Solubility Determination Workflow

Caption: Major degradation pathways of this compound.

Experimental Protocol for Stability Assessment

A robust stability testing program is essential to determine the shelf-life of this compound and its performance under various conditions. Accelerated stability testing is a common approach to predict long-term stability in a shorter timeframe.

Objective: To assess the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

-

This compound (purity ≥ 97%)

-

Stability chambers with controlled temperature and humidity

-

Sealed, inert sample containers (e.g., amber glass vials with PTFE-lined caps)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Analytical standards for this compound and potential degradation products (o-cresol, tri-o-tolyl phosphate)

Protocol:

-

Sample Preparation and Storage:

-

Aliquot the this compound into multiple sealed, inert containers.

-

Place the samples in stability chambers set to accelerated conditions (e.g., 40 °C / 75% RH, 50 °C / 75% RH).

-

Retain a set of control samples at the recommended storage condition (e.g., 5 °C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each storage condition.

-

Prepare the sample for analysis by dissolving a known amount in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

-

Analytical Method for Degradation Products:

-

Develop and validate a stability-indicating HPLC method capable of separating this compound from its key degradation products, o-cresol and tri-o-tolyl phosphate. An MS detector can be particularly useful for positive identification of the degradation products.

-

Analyze the samples from each time point and storage condition.

-

-

Data Analysis:

-

Quantify the amount of remaining this compound and the amount of each degradation product formed at each time point.

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the degradation rate constant and use the Arrhenius equation to extrapolate the data to predict the shelf-life under normal storage conditions.

-

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While a comprehensive set of published quantitative data is limited, the principles outlined here, combined with the detailed experimental protocols, offer a robust approach for researchers and professionals to generate the specific data required for their applications. A thorough characterization of these properties is essential for the effective and reliable use of this compound as a stabilizer, antioxidant, and chemical intermediate.

References

-

Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

-

Chemsrc. This compound | CAS#:2622-08-4. [Link]

Sources

A Deep Dive into the Spectroscopic Signature of Tri-o-tolyl Phosphite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Structure and its Spectroscopic Implications

Tri-o-tolyl phosphite, with the chemical formula C₂₁H₂₁O₃P, possesses a central phosphorus(III) atom bonded to three ortho-tolyloxy groups.[1] The presence of the ortho-methyl substituent on each phenyl ring introduces significant steric hindrance, which influences the molecule's conformation and, consequently, its spectroscopic properties. The lone pair of electrons on the phosphorus atom and the aromatic rings are key features that dictate its reactivity and are readily probed by various spectroscopic techniques.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei to probe are ¹H, ¹³C, and ³¹P.[2]

³¹P NMR Spectroscopy

The ³¹P NMR spectrum provides the most direct information about the chemical environment of the phosphorus atom. For this compound, a single resonance is expected due to the symmetrical nature of the molecule.

Table 1: Expected ³¹P NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ³¹P | ~127-130 | Singlet |

Data based on analogous compounds.[1]

The chemical shift in this region is characteristic of trivalent phosphorus compounds with three P-O bonds. The absence of coupling to protons (in a proton-decoupled spectrum) confirms the P-O-C connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the nature and connectivity of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic (methyl) region.

Table 2: Expected ¹H NMR Data for this compound

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic protons | ~7.0-7.4 | Multiplet |

| Methyl (CH₃) protons | ~2.3 | Singlet |

Data based on analogous compounds.[1]

The aromatic protons appear as a complex multiplet due to the various coupling interactions between adjacent protons on the benzene rings. The methyl protons, being chemically equivalent, give rise to a sharp singlet. The integration of these signals should correspond to a 12:9 ratio (aromatic:methyl protons).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry, a specific number of signals is expected for the aromatic and methyl carbons.

Table 3: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| C-O | ~150 |

| Aromatic C-H | ~120-130 |

| Aromatic C-C | ~130-140 |

| Methyl (CH₃) | ~20 |

Predicted values based on general knowledge of similar structures.

The carbon directly attached to the oxygen (C-O) is expected to be the most downfield among the aromatic carbons due to the deshielding effect of the electronegative oxygen atom. The methyl carbon will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key vibrational modes are associated with the P-O-C linkage and the aromatic rings.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | ~3050 | Medium |

| Aliphatic C-H stretch | ~2950-2850 | Medium |

| Aromatic C=C stretch | ~1600, ~1480 | Medium to Strong |

| P-O-C stretch | ~980 | Strong |

Data based on analogous compounds and general IR correlation tables.[1]

The strong absorption band around 980 cm⁻¹ is particularly diagnostic for the P-O-C stretching vibration and is a key indicator for the presence of the phosphite ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (352.37 g/mol ).[3]

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 352.1 |

| [M - C₇H₇O]⁺ | 245.1 |

| [C₇H₇O]⁺ | 107.1 |

Predicted values based on the molecular formula and common fragmentation pathways.[3]

The fragmentation pattern will likely involve the cleavage of the P-O bonds, leading to the formation of fragments corresponding to the tolyloxy radical cation and the remaining phosphorus-containing species.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

-

³¹P NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use an external standard of 85% H₃PO₄ for referencing the chemical shifts.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest and place it in a liquid cell.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Diagram: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic features of this compound. By leveraging the combined power of NMR, IR, and MS, researchers can confidently identify this compound, assess its purity, and gain insights into its chemical behavior. The provided protocols and interpretive guidance serve as a valuable resource for professionals in chemical research and development.

References

-

Kumar, V., Upadhay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92937, this compound. Retrieved from [Link].

-

Crowe, W. E., & Vu, A. T. (1996). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Journal of the American Society for Mass Spectrometry, 7(4), 329-341. Available from: [Link]

Sources

Understanding the electronic and steric properties of Tri-o-tolyl phosphite ligands

An In-Depth Technical Guide to the Electronic and Steric Properties of Tri-o-tolyl phosphite Ligands

Abstract

This compound, P(O-o-C₆H₄CH₃)₃, is a significant organophosphorus ligand in coordination chemistry and catalysis. Its utility is fundamentally dictated by a unique combination of substantial steric bulk and distinct electronic characteristics. This guide provides a detailed examination of these properties, offering researchers and drug development professionals a comprehensive understanding of how this ligand influences the structure, stability, and reactivity of metal complexes. We will delve into the quantitative measures of its steric and electronic nature—the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP)—and explore the experimental methodologies used for their determination. Through an analysis of its coordination behavior, particularly with low-valent transition metals, this paper elucidates the causal relationship between the ligand's intrinsic properties and the resultant catalytic performance.

Introduction: The Role of Ligands in Homogeneous Catalysis

In the realm of homogeneous catalysis, the ligand bound to a central metal atom is not a passive spectator but an active participant that shapes the catalyst's behavior. By modulating the electronic environment and the steric space around the metal center, ligands control substrate access, stabilize reactive intermediates, and ultimately dictate the activity, selectivity, and stability of the catalytic system. Phosphite ligands, a class of P(OR)₃ compounds, are particularly versatile due to their tunable properties.

This compound stands out within this class. The presence of three ortho-methylphenyl groups imparts significant steric hindrance, while the phosphorus(III) center, bonded to three electronegative oxygen atoms, defines its electronic signature. Understanding these two facets—sterics and electronics—is paramount for the rational design of catalysts and for predicting their behavior in complex chemical transformations.

Synthesis and Spectroscopic Characterization

The primary synthesis of this compound follows the classical route of reacting phosphorus trichloride (PCl₃) with ortho-cresol (o-cresol) in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl byproduct.[1]

Optimized Laboratory Protocol:

-